Ritonavir-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

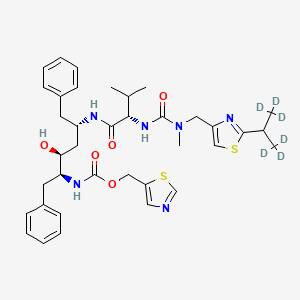

Ritonavir-d6 is a deuterium-labeled Ritonavir . It is an HIV protease inhibitor used in combination with other antivirals in the treatment of HIV infection . It is seldom employed for its own antiviral activity but instead serves as a booster for other protease inhibitors . It has a molecular formula of C37D6H42N6O5S2 and a molecular weight of 726.98 g/mol .

Synthesis Analysis

The synthesis of Ritonavir involves various stages, including the formation of three phenol impurities . However, the specific synthesis process of Ritonavir-d6 is not explicitly mentioned in the available literature.

Molecular Structure Analysis

The molecular structure of Ritonavir-d6 is characterized by its empirical formula C37D6H42N6O5S2 . The InChI code and SMILES string provide a textual representation of its structure .

Chemical Reactions Analysis

Ritonavir-d6 is intended for use as an internal standard for the quantification of Ritonavir by GC- or LC-MS . It inhibits recombinant HIV-1 protease . However, specific chemical reactions involving Ritonavir-d6 are not detailed in the available resources.

Physical And Chemical Properties Analysis

Ritonavir-d6 has a molecular weight of 727.0 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 18 .

Applications De Recherche Scientifique

Polymorphism Characterization

Ritonavir-d6 has been studied for its polymorphic forms in relation to their stability, bioavailability, and processing . The application of multi-scale modelling workflows has been used to characterize the polymorphism in Ritonavir-d6 . This involves examining molecular conformation, polarizability, and stability using quantum mechanics .

Bioavailability Enhancement

Ritonavir-d6 has been used in the generation of amorphous solid dispersions to enhance bioavailability . This technique has been used to produce an amorphous solid dispersion of Ritonavir-d6 at two times the drug load of the commercially available form . This has resulted in equivalent in vitro and in vivo performance to the reference dosage form .

Drug-Drug Interaction Inhibition

Ritonavir-d6 is a strong inhibitor for CYP3A4/5-mediated drug-drug interactions (DDIs) and has been proposed as a suitable alternative to ketoconazole . It can also be used as a weak inhibitor for CYP2D6-mediated DDIs .

Pharmacokinetic Performance Boosting

Ritonavir-d6 has been extensively employed as a CYP3A4 and P-glycoprotein (Pgp) inhibitor to boost the pharmacokinetic performance of compounds that undergo first pass metabolism . This is particularly useful in combination products, where there is a desire to minimize the mass contribution of the Ritonavir-d6 system to reduce patient pill burden .

Anti-viral Agent

Ritonavir-d6 was initially employed as an anti-viral agent and protease inhibitor in the treatment of advanced HIV-1 . It has been utilized for co-administration with other anti-HIV compounds such as saquinavir, indinavir, amprenavir, and lopinavir to boost the pharmacokinetic performance of these molecules by inhibition of metabolism .

Hepatitis C Treatment

Ritonavir-d6 has been used in combination with anti-virals as a leading strategy in drug product development for the treatment of hepatitis C .

Mécanisme D'action

Target of Action

Ritonavir-d6, also known as rel-Ritonavir-d6, primarily targets the HIV protease enzyme . This enzyme plays a crucial role in the reproductive cycle of HIV . Ritonavir-d6 interferes with this cycle, thereby inhibiting the virus’s ability to replicate .

Mode of Action

Ritonavir-d6 inhibits the HIV protease enzyme, which is responsible for cleaving the structural and replicative proteins that arise from major HIV genes . By inhibiting this enzyme, Ritonavir-d6 prevents the proper formation of these proteins, thereby disrupting the virus’s life cycle .

Biochemical Pathways

Ritonavir-d6 affects the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of many drugs. By inhibiting CYP3A4, Ritonavir-d6 reduces the metabolism of concomitantly administered protease inhibitors, thereby changing their pharmacokinetic parameters .

Pharmacokinetics

Ritonavir-d6 acts as a pharmacokinetic enhancer . It inhibits the CYP3A4-mediated metabolism of other protease inhibitors, resulting in increased bioavailability of these drugs . This means that more of the drug reaches the systemic circulation, potentially increasing its effectiveness .

Result of Action

The molecular and cellular effects of Ritonavir-d6’s action primarily involve the inhibition of the HIV protease enzyme . This results in the disruption of the HIV life cycle, preventing the virus from replicating effectively . It’s important to note that while Ritonavir-d6 can inhibit the viral protease in cell culture, it requires concentrations much higher than their achievable plasma levels .

Action Environment

Environmental factors such as vibration, acceleration, radiation, and temperature can impact the feasibility of drug processing . For instance, the stability of Ritonavir-d6 processed in space has been investigated, demonstrating the successful recovery of the metastable Form III of Ritonavir generated in orbit . These factors could potentially influence the action, efficacy, and stability of Ritonavir-d6 .

Safety and Hazards

Orientations Futures

Ritonavir-d6 is primarily used as an internal standard for the quantification of Ritonavir . Its future directions could involve further research into its potential uses and applications in the field of HIV treatment. However, specific future directions for Ritonavir-d6 are not explicitly mentioned in the available literature.

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-GMBJSHJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ritonavir-d6 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)